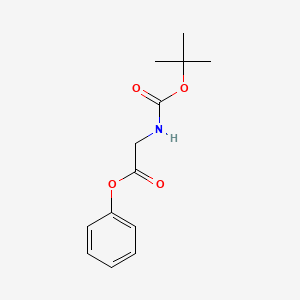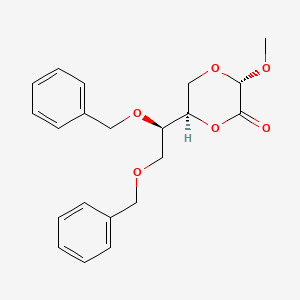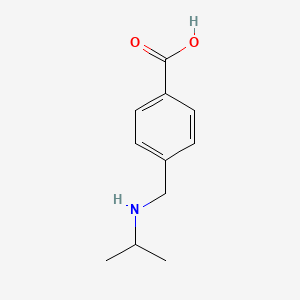![molecular formula C14H19Br2N3 B3175898 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole CAS No. 960509-83-5](/img/structure/B3175898.png)
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole
概要
説明
“4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole” is an organic compound . It is a solid compound that appears as a white to pale yellow powder . It is soluble in organic solvents like dimethyl sulfoxide (DMSO), but insoluble in water .
Synthesis Analysis
The synthesis of “this compound” involves a multi-step reaction . The first step involves the use of tetrakis(triphenylphosphine) palladium(0) and potassium carbonate in tetrahydrofuran and water at 80°C for 12 hours . The second step is similar to the first, but it is carried out under an inert atmosphere . In some cases, a third step is added, which involves the use of piperidine in acetonitrile at 80°C for 7 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of “this compound” has been elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations .Chemical Reactions Analysis
The compound has been characterized and tested in organic field-effect transistors (OFETs) . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in its application as semiconductors in OFET devices .Physical and Chemical Properties Analysis
The compound has a molecular weight of 389.13 . It is a solid compound that appears as a white to pale yellow powder . It is soluble in organic solvents like dimethyl sulfoxide (DMSO), but insoluble in water .科学的研究の応用
Photophysical Properties and Optoelectronic Applications
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole has been utilized in the development of fluorene-based donor-acceptor copolymers. These copolymers exhibit tunable emission properties and are significant for their photophysical attributes, particularly when used in organic optoelectronics. The unique photophysical properties of these materials are influenced by functionalizing the nitrogen atoms in the benzotriazole units and extending the π-conjugated core, which has implications for their application in organic field-effect transistors (OFETs) (Torres-Moya et al., 2020).
Electrochemical and Optical Properties
Research has also focused on the electrochemical and optical properties of benzotriazole derivatives. These properties can be altered by the position of the pendant group, leading to different electronic structures and behaviors in the resulting polymers. Such materials have shown multicolored electrochromic properties, making them relevant for applications in electrochromic devices (Yiĝitsoy et al., 2011).
Photopolymerization and Photosensitizers
Benzotriazole derivatives, including those with this compound, have been used as efficient photosensitizers in photopolymerization processes. The derivatives' extended conjugation and electron-rich moieties enable their use in photopolymerizations under long wavelength UV and visible light, making them suitable for applications in photoinitiating systems (Bulut et al., 2011).
作用機序
Mode of Action
It is known that the introduction of different substituents in the alkynyl fragment allows modulation of the semiconductor donor ability .
Result of Action
It is known that the compound is a fluorescent compound that emits light with a maximum wavelength of around 590 nm when excited by UV radiation at 365 nm
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole. For instance, the compound’s fluorescence can be altered by thermal treatment or annealing . Additionally, the compound’s solubility in water and organic solvents may affect its distribution and stability in various environments .
Safety and Hazards
The safety data sheet for “4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
将来の方向性
The compound has been characterized and tested in organic field-effect transistors (OFETs) . The results indicate that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices . This suggests potential future directions in the development of new semiconductors for OFET devices.
生化学分析
Biochemical Properties
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins, influencing their activity. For instance, in the presence of an oxidizing agent like hydrogen peroxide, this compound is converted to 2,3-dibromo-4,7-dihydroxybenzo[1,2,5]triazine . This interaction highlights its potential role in oxidative stress-related biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescent properties allow it to be used as a marker in cellular imaging, aiding in the study of cellular dynamics and interactions . Additionally, its interaction with cellular proteins can lead to changes in cellular metabolism, potentially affecting cell growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to undergo oxidation in the presence of hydrogen peroxide suggests a role in modulating oxidative stress responses . This modulation can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that thermal treatment or annealing can alter the efficiency and spectra of the compound . These changes can impact its activity and effectiveness in biochemical assays over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular imaging and biochemical analysis. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and oxidative stress responses . Understanding the dosage thresholds is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress. It interacts with enzymes and cofactors that modulate oxidative reactions, leading to the formation of 2,3-dibromo-4,7-dihydroxybenzo[1,2,5]triazine . This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s fluorescent properties facilitate its tracking and study in various biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its localization is essential for elucidating its role in cellular processes and biochemical reactions.
特性
IUPAC Name |
4,7-dibromo-2-octylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br2N3/c1-2-3-4-5-6-7-10-19-17-13-11(15)8-9-12(16)14(13)18-19/h8-9H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNIUQLWVBBJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1N=C2C(=CC=C(C2=N1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857056 | |
| Record name | 4,7-Dibromo-2-octyl-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960509-83-5 | |
| Record name | 4,7-Dibromo-2-octyl-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3175859.png)







![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3175913.png)
![5-Chloro-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B3175918.png)

